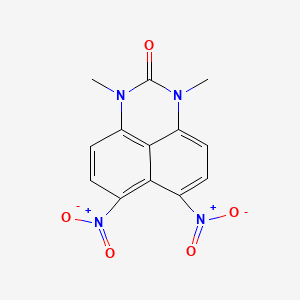
1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- is a heterocyclic aromatic compound that belongs to the oxadiazole family. This compound is characterized by the presence of two oxadiazole rings connected by an oxygen bridge and substituted with nitro groups. It is known for its high thermal stability and energetic properties, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). This reaction yields the desired compound after purification by flash column chromatography .
Industrial Production Methods
Industrial production of 1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- involves its interaction with molecular targets through its nitro and oxadiazole functional groups. These interactions can lead to various biological effects, such as antimicrobial activity. The compound’s energetic properties are attributed to the high energy content of the nitro groups and the stability of the oxadiazole rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but lacks the oxygen bridge.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Contains a furazan ring instead of an oxadiazole ring.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Another energetic compound with different substitution patterns.
Uniqueness
1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- is unique due to its oxygen bridge connecting the two oxadiazole rings, which imparts distinct chemical and physical properties. This structure enhances its thermal stability and energetic characteristics, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
152845-81-3 |
|---|---|
Molekularformel |
C4N6O7 |
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazole |
InChI |
InChI=1S/C4N6O7/c11-9(12)1-3(7-16-5-1)15-4-2(10(13)14)6-17-8-4 |
InChI-Schlüssel |
RBJTZDYBYKLCGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NON=C1OC2=NON=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)



![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)

